molecular formula C19H20N4O4 B2505109 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 946235-26-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2505109
CAS RN: 946235-26-3
M. Wt: 368.393
InChI Key: NDJNGPABSXWVKK-XVNBXDOJSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Biological Receptor Interaction

One study focused on the crystal structures, Hirshfeld surface analyses, and energy frameworks of related compounds, highlighting the importance of dispersion forces in intermolecular interactions. This research provides foundational knowledge for understanding how (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one might interact within crystal structures and potentially with biological targets (Ullah & Stoeckli-Evans, 2021).

Another relevant study provided insights into the binding mechanism of arylpiperazine derivatives, including those similar to the compound , with α1A-adrenoceptor. Through conformational analysis, TDDFT calculations, and molecular docking, the research offered a basis for drug design focusing on high selectivity and specificity of receptor antagonists (Xu et al., 2016).

Therapeutic Potential

Research on derivatives of similar structural frameworks has shown potential therapeutic applications, such as anti-bone cancer activity and molecular docking investigations. These studies suggest that compounds within this structural class may have significant therapeutic value against specific types of cancer, supported by in vitro anticancer activities and molecular docking studies (Lv et al., 2019).

Moreover, derivatives of the compound have been evaluated as phosphodiesterase 5 (PDE5) inhibitors, demonstrating significant in vivo efficacy in lowering blood pressure in animal models. This research indicates the compound's relevance in cardiovascular disease treatment, highlighting its ability to penetrate the brain and potentially offer therapeutic benefits for central nervous system disorders (Hughes et al., 2010).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-18-6-5-17(20-21-18)22-8-10-23(11-9-22)19(24)7-3-14-2-4-15-16(12-14)27-13-26-15/h2-7,12H,8-11,13H2,1H3/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJNGPABSXWVKK-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

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